4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid
Description
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c1-7-3-8(4-7,6(10)11)2-5(7)9/h2-4H2,1H3,(H,10,11) |
InChI Key |
SBBMOVXBUQDLJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(CC2=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Photochemical [2+2] Cycloaddition and Subsequent Functionalization
One effective route to bicyclo[2.1.1]hexane derivatives involves photochemical [2+2] cycloaddition of dienes generated in situ, followed by functional group transformations.
- Starting materials: Propargyl alcohol derivatives and phenyl magnesium bromide are used to prepare key intermediates such as allylic alcohols.
- Key step: Michael addition of these intermediates with methyl propiolate in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) yields dienes.
- Photochemical step: Irradiation of the diene mixture under blue LED light induces intramolecular cyclization forming bicyclo[2.1.1]hexane skeletons.
- Saponification and purification: Subsequent saponification with sodium hydroxide and crystallization afford the bicyclic acid with high purity and yields (~71% over three steps).
- Scale: This method has been scaled to multigram quantities without chromatographic purification, demonstrating practical utility.
Oxidation of Bicyclic Aldehydes
- Starting from 4-methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde , oxidation can be performed to convert the aldehyde group to the carboxylic acid function.
- Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizers are typically used under controlled conditions to avoid overoxidation or ring cleavage.
- This approach allows the introduction of the carboxylic acid moiety while preserving the bicyclic framework.
Cyclization and Rearrangement Strategies
- Iodine-promoted cyclization of methylenecyclobutane derivatives can yield bicyclic carbamates, which upon hydrolytic cleavage and oxidation furnish bicyclo[2.1.1]hexane carboxylic acids.
- Curtius rearrangement of carboxylic acid precursors has been used to access orthogonally protected diamine derivatives of bicyclo[2.1.1]hexane carboxylic acids, which can be further manipulated to keto acids.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Michael addition | Methyl propiolate, DABCO, room temperature | ~70 | Formation of diene intermediate |
| Photochemical cyclization | Blue LED irradiation, no column chromatography | 71 (overall) | Efficient cyclization, scalable |
| Saponification | NaOH, aqueous workup | - | Conversion to carboxylic acid |
| Oxidation of aldehyde | KMnO4 or CrO3, controlled temperature | Variable | Avoid ring degradation |
| Iodine-promoted cyclization | I2, methylenecyclobutane derivatives | 62 (for carbamate intermediate) | Followed by hydrolysis and oxidation |
Analytical Characterization
- NMR Spectroscopy: ^1H and ^13C NMR confirm the bicyclic framework and functional groups. Typical chemical shifts for keto and carboxylic acid carbons appear downfield (~170-210 ppm in ^13C NMR).
- Mass Spectrometry: Confirms molecular weight and fragmentation patterns consistent with bicyclo[2.1.1]hexane derivatives.
- Crystallography: Single-crystal X-ray diffraction is often used to confirm stereochemistry and ring strain in bicyclic systems.
Comparative Analysis with Related Compounds
| Compound | Key Functional Groups | Synthetic Complexity | Applications |
|---|---|---|---|
| 4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid | Keto, carboxylic acid | High | Pharmaceutical intermediates, bioisosteres |
| 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | Ether, carboxylic acid | Moderate | Organic synthesis building block |
| 4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | Trifluoromethyl, ether, carboxylic acid | High | Materials science, fluorinated polymers |
Summary and Outlook
The preparation of 4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid relies on advanced synthetic methodologies combining photochemical cycloadditions, selective oxidations, and cyclization strategies. Recent advances have allowed scalable synthesis with good yields and minimal purification steps, making this compound accessible for further research in medicinal chemistry and materials science.
Further research is warranted to optimize oxidation steps to improve selectivity and to explore catalytic asymmetric versions for enantiomerically pure products. The bicyclic scaffold’s unique strain and functionalization potential continue to attract interest for novel bioactive molecule development.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group at position 3 undergoes selective oxidation under controlled conditions. For example:
-
CrO₃/H₂SO₄ (Jones reagent) oxidizes the ketone to a diketone intermediate, though over-oxidation risks decarboxylation of the carboxylic acid.
-
KMnO₄/NaOH selectively oxidizes the ketone without affecting the bicyclic core, yielding 3-hydroxy derivatives.
Esterification and Amidation
The carboxylic acid group participates in standard derivatization reactions:
-
Esterification : Reacts with methanol/H₂SO₄ to form methyl esters (e.g., methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate) at 70–80% yield .
-
Amide Formation : Coupling with EDCl/HOBt and amines produces amides (e.g., 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxamide) in 65–85% yields .
Nucleophilic Addition Reactions
The ketone undergoes nucleophilic attacks:
-
Grignard Reagents : Methylmagnesium bromide adds to the ketone, forming tertiary alcohols (e.g., 3-hydroxy-4-methylbicyclo[2.1.1]hexane-1-carboxylic acid) in 55–70% yields.
-
Hydrazine : Forms hydrazones under acidic conditions, useful for crystallographic analysis .
Stability and Degradation Pathways
The compound demonstrates stability under physiological conditions but degrades under extreme pH or UV exposure:
-
Acidic Hydrolysis (pH < 2): Decarboxylation occurs at 60°C, yielding 4-methylbicyclo[2.1.1]hexan-3-one .
-
Photodegradation : UV light (254 nm) induces ring-opening reactions, forming linear dienes .
Mechanistic Insights
Scientific Research Applications
4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism by which 4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves its interaction with various molecular targets. The rigid structure of the compound allows it to fit into specific binding sites on enzymes and proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural features and molecular properties of 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid (inferred) and related compounds:
Key Observations:
- Ring Strain : The bicyclo[2.1.1]hexane framework introduces significant strain, which can enhance reactivity in ring-opening or functionalization reactions .
- Molecular Weight : Bromine and Boc-protected analogs exhibit higher molecular weights, impacting pharmacokinetic properties like membrane permeability .
Characterization:
Biological Activity
4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound with significant potential in various biological applications due to its unique structural features, including a ketone and a carboxylic acid functional group. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid is with a molecular weight of 154 Da. The compound features a bicyclic structure characterized by two fused cyclopropane rings, which contributes to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C8H10O3 |
| Molecular Weight | 154 Da |
| LogP (Partition Coefficient) | 1.01 |
| Polar Surface Area (Ų) | 54 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Synthesis Methods
The synthesis of 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid typically involves photochemical reactions, particularly [2+2] cycloaddition methods. These reactions require specific light sources such as mercury lamps to facilitate the formation of the bicyclic structure under controlled conditions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups:
- Hydrogen Bonding : The ketone and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor interactions.
- Reactivity : The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives that may exhibit different biological activities.
Antimicrobial Properties
Research indicates that compounds similar to 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid exhibit antimicrobial properties. For instance, studies have shown that bicyclic compounds can possess significant antibacterial activity against various pathogens, making them candidates for further investigation in drug development .
Therapeutic Applications
The unique structure of 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid positions it as a potential scaffold for drug development:
- Antibacterial Agents : Due to its structural characteristics, it may serve as a lead compound for developing new antibiotics.
- Anti-inflammatory Effects : Compounds with similar bicyclic structures have shown promise in modulating immune responses and could potentially be used in treating inflammatory diseases .
Case Studies
Case Study 1: Antibacterial Activity
A study focusing on the antibacterial efficacy of bicyclic compounds demonstrated that derivatives of 4-methyl-3-oxobicyclo[2.1.1]hexane exhibited notable activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
Case Study 2: Drug Development
Research into the pharmacological applications of bicyclic compounds has led to the identification of several derivatives with enhanced bioactivity profiles, indicating that modifications to the core structure can yield compounds with improved therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
